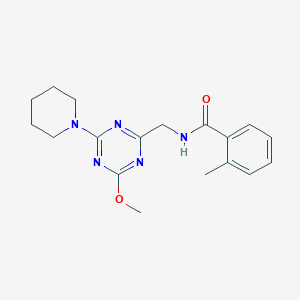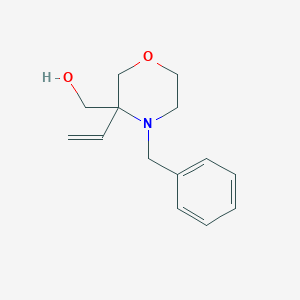![molecular formula C21H17ClN6O2S B2430332 8-(1H-benzimidazol-2-ylsulfanyl)-7-[(2-chlorophenyl)methyl]-1,3-dimethylpurine-2,6-dione CAS No. 848756-18-3](/img/no-structure.png)
8-(1H-benzimidazol-2-ylsulfanyl)-7-[(2-chlorophenyl)methyl]-1,3-dimethylpurine-2,6-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Benzimidazole is a heterocyclic aromatic organic compound. This bicyclic compound consists of the fusion of benzene and imidazole .
Synthesis Analysis
Benzimidazole can be synthesized from o-phenylenediamine via an oxidative cyclization strategy . This method offers broad functional group tolerance, excellent reaction yields, and uses water as an environmentally benign solvent .Molecular Structure Analysis
The molecular structure of a benzimidazole derivative, 2-(1H-Benzimidazol-2-yl)-N-phenylbenzamide, has a linear formula of C20H15N3O .Chemical Reactions Analysis
Benzimidazole can undergo various chemical reactions. For instance, a well-defined NHC-Pd (II)-Im complex enables a facile and alternative methodology for the direct C-H bond arylation of benzimidazoles with (hetero)aryl chlorides .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its structure. For example, a benzimidazole derivative, 2-(1H-Benzimidazol-2-yl)-N-phenylbenzamide, has a molecular weight of 330.433 .Safety and Hazards
properties
CAS RN |
848756-18-3 |
|---|---|
Molecular Formula |
C21H17ClN6O2S |
Molecular Weight |
452.92 |
IUPAC Name |
8-(1H-benzimidazol-2-ylsulfanyl)-7-[(2-chlorophenyl)methyl]-1,3-dimethylpurine-2,6-dione |
InChI |
InChI=1S/C21H17ClN6O2S/c1-26-17-16(18(29)27(2)21(26)30)28(11-12-7-3-4-8-13(12)22)20(25-17)31-19-23-14-9-5-6-10-15(14)24-19/h3-10H,11H2,1-2H3,(H,23,24) |
InChI Key |
YPTSEXYDBOHVHL-UHFFFAOYSA-N |
SMILES |
CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)SC3=NC4=CC=CC=C4N3)CC5=CC=CC=C5Cl |
solubility |
not available |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-(N,N-dimethylsulfamoyl)-N-(4-ethoxybenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B2430249.png)
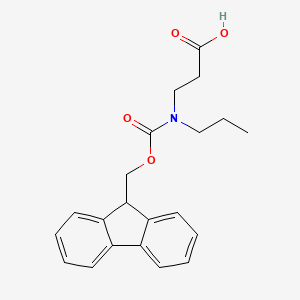

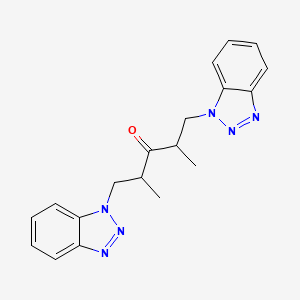
![1,3-Dimethyl-6-[4-(6-thiophen-2-ylpyridazin-3-yl)piperazin-1-yl]pyrimidine-2,4-dione](/img/structure/B2430256.png)

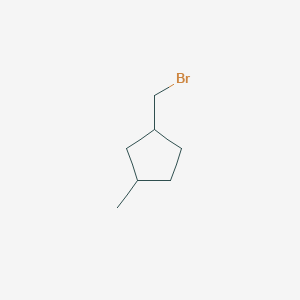
![5-methyl-3-[(pentanoyloxy)imino]-1-[3-(trifluoromethyl)benzyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B2430261.png)
![Ethyl 4-[(2-chlorophenyl)(morpholin-4-yl)methyl]-5-hydroxy-2-methylnaphtho[1,2-b]furan-3-carboxylate](/img/structure/B2430263.png)

